molecular formula C12H17ClN4 B12905004 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-88-7

5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine

Cat. No.: B12905004
CAS No.: 89099-88-7
M. Wt: 252.74 g/mol
InChI Key: UXSXYFCGZGRHRN-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine ( 89099-88-7) is a synthetic small molecule with a molecular formula of C12H17ClN4 and a molecular weight of 252.74 g/mol . This compound features a fused imidazo[1,2-a]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and resemblance to natural purine bases . The core structure is functionally decorated with a chloro substituent and a N,N-dipropylamine group, making it a valuable intermediate for designing novel pharmacologically active agents. As a derivative of the imidazopyrimidine class, this compound is of significant interest in early-stage drug discovery and chemical biology. Fused pyrimidine systems, such as this one, are extensively investigated for their potential to interact with key biological targets, including enzymes and receptors . Specifically, structurally related azolopyrimidine derivatives have been identified as potent antagonists for the adenosine A2a receptor (A2a AR), a promising target in immuno-oncology for developing new-generation anticancer agents . Furthermore, analogous heterocyclic systems have demonstrated a broad spectrum of relevant biological properties in research models, including antiviral, antibacterial, and anticancer activities . The structural features of this compound suggest potential research applications in exploring mechanisms of cell cycle regulation, inflammation, and neurodegenerative diseases . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

89099-88-7

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

5-chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C12H17ClN4/c1-3-6-16(7-4-2)11-9-10(13)17-8-5-14-12(17)15-11/h5,8-9H,3-4,6-7H2,1-2H3

InChI Key

UXSXYFCGZGRHRN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC2=NC=CN2C(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, are often employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogous Compounds

Compound Name Core Structure Position 5 Position 7 Substituent Biological Activity Reference
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine Imidazo[1,2-a]pyrimidine Cl N,N-dipropyl Not specified (inferred antifungal/antiparasitic)
Ametoctradin (5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine) Triazolo[1,5-a]pyrimidine - Ethyl (C5), Octyl (C6) Fungicide (foliar treatments)
N-(3-Chlorophenyl)-5-methyltriazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine CH₃ 3-Chlorophenyl Antimalarial (Plasmodium inhibition)
7-Chloro-N-propylimidazo[1,2-a]pyrimidin-5-amine Imidazo[1,2-a]pyrimidine Cl N-propyl Not specified (structural analog)
5-Chloro-N-[(1R)-1,2-dimethylpropyl]pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Cl (1R)-1,2-dimethylpropyl Not specified (anticancer potential)

Key Observations :

  • Core Heteroatoms : The imidazo[1,2-a]pyrimidine core contains two nitrogen atoms in the fused ring system, whereas triazolopyrimidines (e.g., ametoctradin) have three nitrogen atoms, enhancing hydrogen-bonding capacity and target selectivity .
  • Substituent Effects : Chlorine at position 5 in the target compound may enhance electronegativity and binding to hydrophobic pockets in biological targets, similar to chloro-substituted triazolopyrimidines in antimalarial research . N,N-dipropyl groups likely improve lipophilicity compared to shorter alkyl or aryl substituents .

Physicochemical Properties

  • Solubility : Chlorine and tertiary amine groups may enhance aqueous solubility relative to purely aromatic derivatives (e.g., N-phenethyltriazolopyrimidines) .

Biological Activity

5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is a synthetic compound belonging to the class of imidazopyrimidines. It has garnered attention in pharmaceutical research for its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H17ClN4
  • Molecular Weight : 252.743 g/mol
  • CAS Number : 89099-88-7
  • IUPAC Name : this compound
  • SMILES Notation : CCCN(CCC)c2cc(Cl)n1ccnc1n2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exert neuroprotective effects by:

  • Scavenging Reactive Oxygen Species (ROS) : The compound has shown potential in reducing oxidative stress by scavenging free radicals, which is crucial in neurodegenerative diseases.
  • Modulating Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter levels, contributing to its anxiolytic and antidepressant-like effects.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxicity and protective effects of this compound against oxidative stress:

StudyCell LineConcentrationObservations
SH-SY5Y (neuroblastoma)VariousReduced ROS levels and improved mitochondrial membrane potential
HepG2 (hepatoma)Low dosesLow cytotoxicity compared to standard antioxidants like curcumin

These studies indicate that the compound may provide protective effects against oxidative damage in neuronal cells.

Case Studies

A notable case study involved the evaluation of the compound's effects on neuronal cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The findings suggested that treatment with this compound significantly reduced apoptosis markers and improved cell viability compared to untreated controls. This positions the compound as a promising candidate for further investigation in neuroprotective therapies.

Antioxidant Properties

The antioxidant activity of this compound has been highlighted in various assays, including:

  • DPPH Assay : Demonstrated significant free radical scavenging ability.
  • ABTS Assay : Showed effective inhibition of ABTS radical cation formation.

These properties suggest its potential application in formulations aimed at combating oxidative stress-related conditions.

Neuroprotective Applications

Given its promising biological activities, this compound may be explored for therapeutic applications in:

  • Neurodegenerative Diseases : Such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role.
  • Anxiety and Depression : Due to its potential modulation of neurotransmitter systems.

Q & A

Q. What are the established synthetic routes for 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine?

The synthesis typically involves multi-step protocols, including cyclization of precursors and functional group modifications. For example:

  • Core formation : Cyclization of substituted pyrimidine intermediates under controlled conditions (e.g., using DMF-DMA for formimidamide intermediates) .
  • Chloro introduction : Halogenation via reagents like POCl₃ or direct substitution during cyclization .
  • Amine functionalization : Nucleophilic substitution with dipropylamine under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., distinguishing dipropylamine protons from aromatic signals) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₉ClN₅) .
  • X-ray crystallography : For derivatives, crystallographic data can resolve planar triazolopyridine systems and bond angles .

Advanced Research Questions

Q. How can researchers address low reactivity of the chloro group during functionalization?

The chloro group’s stability in imidazo[1,2-a]pyrimidines may require:

  • Activation strategies : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .
  • Alternative leaving groups : Replacing Cl with more reactive groups (e.g., triflate) for nucleophilic substitution .
  • Solvent optimization : Polar aprotic solvents (DMSO, DMF) with elevated temperatures to enhance reaction kinetics .

Q. What methodologies are used to evaluate its biological activity?

  • Enzyme inhibition assays : Competitive binding studies (e.g., fluorescence polarization for kinase targets) with IC₅₀ determination .
  • Cellular models : Dose-response curves in cancer cell lines (e.g., MTT assays) to assess antiproliferative effects .
  • Target specificity profiling : Screening against kinase panels or phosphodiesterase isoforms to identify off-target interactions .

Q. How to resolve contradictory data in enzyme inhibition studies?

Discrepancies may arise from assay conditions or target conformations. Strategies include:

  • Binding kinetics : Surface plasmon resonance (SPR) to measure on/off rates and confirm competitive inhibition .
  • Structural analysis : Co-crystallization with target enzymes to visualize binding modes and validate steric/electronic interactions .
  • Buffer optimization : Testing pH, ionic strength, and co-factor dependencies to replicate physiological conditions .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts to enhance aqueous solubility .
  • Prodrug design : Esterification of amine groups for improved membrane permeability .
  • Formulation : Use of cyclodextrins or lipid-based nanoemulsions to increase bioavailability .

Q. How to develop robust analytical methods for purity assessment?

  • HPLC optimization : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) for baseline separation of impurities .
  • Forced degradation studies : Exposure to heat, light, and hydrolytic conditions to identify degradation products .
  • Validation parameters : Linearity (R² > 0.995), LOD/LOQ (<0.1%), and recovery rates (98-102%) per ICH guidelines .

Methodological Notes

  • Synthetic scalability : Pilot-scale reactions (>10 g) require solvent recycling and flow chemistry adaptations to maintain yield .
  • Data reproducibility : Detailed reporting of reaction conditions (e.g., inert atmosphere, catalyst lot numbers) is critical .
  • Ethical compliance : Biological studies must follow institutional guidelines for cell line authentication and animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.